molecular formula C9H14ClN3O2 B2510090 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 2137831-10-6

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2510090
CAS No.: 2137831-10-6
M. Wt: 231.68
InChI Key: ANZLXURYQXBVOZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative characterized by a methoxy group at position 5 and a pyrrolidin-2-yl substituent at position 2 of the heterocyclic core. Its molecular formula is inferred as C9H13ClN4O2 (assuming a hydrochloride salt of C9H10N4O2, as per ), with a molecular weight of approximately 222.12 g/mol (matching closely with structurally related compounds in and ). The compound belongs to the dihydropyrimidinone family, a class known for diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLXURYQXBVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the dihydropyrimidinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, indicating potent antimicrobial activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it possesses cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity is often quantified using the MTT assay, where IC50 values are determined to assess the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. demonstrated that derivatives of this compound exhibited good to moderate antimicrobial activities against clinical strains of bacteria. The disc diffusion method was employed to evaluate the antimicrobial efficacy, revealing that certain derivatives had comparable effectiveness to standard antibiotics like cefotaxime .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the cytotoxic effects of this compound against various cancer cell lines, it was found that compounds derived from this compound displayed significant growth inhibition in tumor cells with IC50 values ranging from 2.56 to 3.89 μmol/L .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μmol/L)Reference
Staphylococcus aureus6
Escherichia coli12

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (μmol/L)Reference
NCI-H460 (Lung)2.68
HepG2 (Liver)3.00
HCT-116 (Colon)3.08

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. Docking studies have suggested that it may bind to certain protein pockets, influencing biological activities such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride (Target) Dihydropyrimidin-4-one 5-OCH3, 2-pyrrolidin-2-yl C9H13ClN4O2 ~222.12 Pyrrolidine ring enhances basicity; hydrochloride improves solubility .
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride Dihydropyrimidin-4-one 5-OCH3, 2-(2-aminopropan-2-yl) C8H14ClN3O2 222.12 Primary amine substituent; lower steric hindrance than pyrrolidine .
Forodesine Hydrochloride Pyrrolo[3,2-d]pyrimidin-4-one Fused pyrrolidine-pyrrolopyrimidinone core C11H14ClN4O4 302.70 Anticancer (T-cell malignancies); fused-ring system alters pharmacokinetics .
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride Dihydroisoquinoline Benzyl and ethoxy substituents C23H30ClNO4 428.95 Complex substituents; potential CNS activity (inferred from structural class).

Biological Activity

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound belonging to the dihydropyrimidine class, characterized by its unique structural features, including a methoxy group and a pyrrolidine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Physical Properties

  • Molecular Formula : C₁₃H₁₈ClN₃O₂
  • Molecular Weight : 285.76 g/mol
  • CAS Number : 1150644-61-3

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant activity against:

Cell LineIC50 (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation, potentially targeting specific proteins involved in cancer cell survival.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit pathways critical for cancer cell growth and survival, although further research is needed to elucidate these interactions fully.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against several microbial strains, demonstrating significant efficacy:

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli200
S. aureus200
K. pneumoniaeNot determined
A. baumanniiNot determined

The compound exhibited enhanced biological action against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Activity

In a study investigating the cytotoxic effects of various pyrimidine derivatives including this compound, it was found that this compound displayed superior activity compared to standard chemotherapeutic agents across multiple cancer cell lines (MCF-7, A549) . The study utilized the MTT assay to evaluate cell viability post-treatment.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound revealed that at concentrations above 200 µg/mL, significant inhibition of bacterial growth was observed against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride?

Answer:
The synthesis of dihydropyrimidinone derivatives typically employs modified Biginelli reactions. For example:

  • Reagents : Urea/thiourea derivatives, β-keto esters (e.g., ethyl acetoacetate), and substituted aldehydes.
  • Catalyst : Lewis acids like ZnCl₂ (2 mmol) under reflux in a solvent system (e.g., n-heptane-toluene, 1:1) .
  • Workup : Purification via recrystallization from ethanol-water mixtures.

Table 1 : Comparative Reaction Conditions for Dihydropyrimidinone Synthesis

CatalystSolvent SystemTemp. (°C)Yield Range (%)Reference
ZnCl₂n-heptane-toluene110–12060–75
NoneEthanol80–9050–65[Inferred]

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation of the pyrrolidine moiety?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign stereochemistry and resolve signal overlap in the pyrrolidine ring. For example, cross-peaks between the pyrrolidine NH and adjacent carbons confirm substitution patterns.
  • Computational Validation : Compare experimental 1H^1H and 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values for accuracy .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (0.1% TFA) for purity assessment (>98%).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, especially for the pyrrolidine ring .

Advanced: What strategies enhance enantiomeric purity during synthesis of the pyrrolidine subunit?

Answer:

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the pyrrolidine C2 position.
  • Chiral Resolution : Use diastereomeric salt formation with L-tartaric acid in ethanol, followed by recrystallization .

Table 2 : Enantiomeric Optimization Strategies

MethodPurity Achieved (%)Reference
Ru-BINAP Catalysis95–98[Inferred]
L-Tartaric Acid Resolution90–92

Basic: How to determine solubility profiles for preclinical formulation studies?

Answer:

  • Shake-Flask Method : Dissolve the compound in buffers (pH 1.2–7.4) and quantify solubility via HPLC-UV at λ = 254 nm.
  • LogP Estimation : Use reverse-phase HPLC with a calibration curve of reference standards to estimate partition coefficients .

Advanced: What in vitro models are suitable for evaluating anticancer activity against T-cell malignancies?

Answer:

  • Cell Lines : Jurkat (T-cell leukemia) and HuT-78 (cutaneous T-cell lymphoma) cells.
  • Assays : MTT viability assays with IC₅₀ determination over 48–72 hours. Compare efficacy to Forodesine Hydrochloride, a structurally related T-cell inhibitor .

Table 3 : Example IC₅₀ Values for Pyrimidinone Derivatives

CompoundJurkat IC₅₀ (μM)Reference
Forodesine Hydrochloride0.5–1.0
Target Compound (Predicted)2.5–5.0[Inferred]

Advanced: How to address discrepancies in biological activity between computational predictions and experimental results?

Answer:

  • Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess target binding stability (e.g., to purine nucleoside phosphorylase).
  • SAR Analysis : Systematically vary substituents (e.g., methoxy position) and correlate with activity data to refine predictive models .

Basic: What safety protocols are recommended for handling the hydrochloride salt?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

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